molecular formula C11H12BrFO B582457 1-(4-Bromo-2-fluorophenyl)pentan-1-one CAS No. 1311197-91-7

1-(4-Bromo-2-fluorophenyl)pentan-1-one

Cat. No.: B582457
CAS No.: 1311197-91-7
M. Wt: 259.118
InChI Key: WCMNQUAKMCMKJJ-UHFFFAOYSA-N
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Description

1-(4-Bromo-2-fluorophenyl)pentan-1-one is an organic compound with the chemical formula C11H12BrFO . It is a white crystal with a unique odor . This compound has extensive applications in the fields of drug synthesis and organic synthesis . It can serve as an intermediate for the synthesis of drugs, pesticides, and chemical products .


Molecular Structure Analysis

The linear formula of this compound is C11H12BrFO . The molecular weight of this compound is 259.11 .

Scientific Research Applications

Catalytic Dehydrohalogenation

The compound 1-(4-Bromo-2-fluorophenyl)pentan-1-one could potentially be involved in reactions similar to the catalytic dehydrohalogenation of alkyl halides. Studies have shown that molecular Nb, Mo, Ta, and W halide clusters can catalyze the dehydrohalogenation of halogenated pentanes to yield pentene in a gas flow reactor. This process involves the removal of halogen atoms from the organic compound, resulting in the formation of alkenes. Such reactions are significant in organic synthesis and could be applied to similar compounds for the synthesis of valuable chemical intermediates (Kamiguchi et al., 2003).

Selective α-Monobromination

Selective α-monobromination is a critical reaction in organic chemistry, used to introduce bromine atoms at specific positions in a molecule. The study on the selective α-monobromination of alkylaryl ketones, including compounds similar to this compound, showcases the use of ionic liquids as efficient and regioselective reagents. This process is vital for modifying the chemical structure of organic compounds, leading to the synthesis of molecules with desired properties (W. Ying, 2011).

Synthesis of Bioactive Intermediates

Compounds like this compound serve as key intermediates in the synthesis of bioactive molecules. The synthesis of 1-[1-(2-fluorophenyl)-2-phenylethyl]pyrrolidine and its isomers, which are researched for their potential clinical applications, illustrates the importance of such intermediates in developing new pharmaceuticals. These compounds have been investigated for their function as NMDA receptor antagonists, which are significant in neuroscience research (Dybek et al., 2019).

Synthesis of Fluorophores

The compound could also be involved in the synthesis of advanced materials like fluorophores. For example, the synthesis of 1,3-bicyclo[1.1.1]pentanediyl-linked photochromic units and fluorophores demonstrates the utility of complex organic intermediates in material science. These compounds are used to study energy transfer processes and could have applications in developing new optical materials and sensors (de Meijere et al., 2007).

Pharmaceutical Development

In the field of pharmaceuticals, compounds like this compound could be precursors for the synthesis of drug molecules. Organotin(IV) complexes, synthesized using similar intermediates, have shown significant cytotoxicity against various human tumor cell lines. Such research highlights the potential of these compounds in developing new anticancer drugs (Basu Baul et al., 2009).

Safety and Hazards

1-(4-Bromo-2-fluorophenyl)pentan-1-one is intended for R&D use only and is not recommended for medicinal, household, or other uses . It’s advised to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes. Personal protective equipment, including chemical impermeable gloves, should be worn when handling this compound .

Properties

IUPAC Name

1-(4-bromo-2-fluorophenyl)pentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrFO/c1-2-3-4-11(14)9-6-5-8(12)7-10(9)13/h5-7H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCMNQUAKMCMKJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)C1=C(C=C(C=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50716664
Record name 1-(4-Bromo-2-fluorophenyl)pentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50716664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1311197-91-7
Record name 1-(4-Bromo-2-fluorophenyl)pentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50716664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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